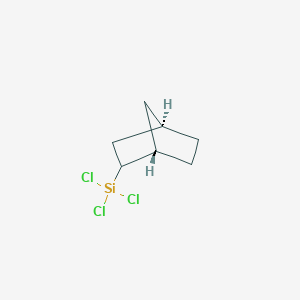

2-(Bicycloheptyl)trichlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-trichlorosilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUGJGVGEWHETE-JEAXJGTLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1CC2[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-(Bicycloheptyl)trichlorosilane

An In-depth Technical Guide to the Physicochemical Properties of 2-(Bicycloheptyl)trichlorosilane

Abstract

This compound, also known as 2-Norbornyltrichlorosilane, is a versatile organosilane compound of significant interest in materials science and organic synthesis. Its unique structure, combining a rigid bicycloalkane framework with a highly reactive trichlorosilyl functional group, makes it a valuable precursor for surface modification, a coupling agent in composite materials, and an intermediate in the synthesis of specialized silicone polymers. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, synthesis, and handling protocols, designed for researchers, chemists, and professionals in drug development and materials science. We delve into the causality behind its chemical behavior and provide detailed procedural insights to ensure safe and effective utilization.

Chemical Identity and Core Properties

This compound is identified by the CAS Number 18245-29-9.[1][][3][4][5] The molecule consists of a bicyclo[2.2.1]heptane (norbornane) group attached to a silicon atom which is, in turn, bonded to three chlorine atoms.[][5] This structure imparts a combination of organic and inorganic characteristics, driving its utility as a molecular bridge between different material types.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 18245-29-9 | [1][][3][4][5] |

| Molecular Formula | C₇H₁₁Cl₃Si | [1][][3][4][5] |

| Molecular Weight | 229.61 g/mol | [1][][3][5] |

| IUPAC Name | 2-bicyclo[2.2.1]heptanyl(trichloro)silane | [] |

| Synonyms | 2-Norbornyltrichlorosilane, (Bicyclo[2.2.1]heptan-2-yl)trichlorosilane | [][5] |

| Density | 1.27 g/cm³ | [1][] |

| Boiling Point | 63 °C | [1][3] |

| Melting Point | <0 °C | [1][3] |

| Refractive Index | 1.4919 | [1] |

| Flash Point | 83 °C | [1] |

| Vapor Pressure | 0.0537 mmHg at 25°C | [1] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the highly polarized and reactive silicon-chlorine (Si-Cl) bonds.

Hydrolytic Sensitivity

This compound is extremely sensitive to moisture and reacts rapidly and violently with water, including atmospheric humidity.[1][6] This reaction is a hallmark of chlorosilanes and is the basis for many of their applications, particularly in forming siloxane polymers and surface coatings. The hydrolysis proceeds via nucleophilic substitution at the silicon center, replacing the chlorine atoms with hydroxyl groups. The resulting silanetriol is unstable and readily undergoes condensation to form a stable polysiloxane network, liberating hydrochloric acid (HCl) as a corrosive byproduct.[6][7]

Expert Insight: The rapid, exothermic nature of chlorosilane hydrolysis necessitates stringent anhydrous handling conditions. The release of corrosive HCl gas is a major safety concern, requiring the use of well-ventilated fume hoods and appropriate acid gas scrubbers for larger-scale operations.

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Charging Reactants: In the flask, dissolve norbornene in an anhydrous solvent like toluene. Add a catalytic amount of Speier's catalyst.

-

Addition: Slowly add trichlorosilane to the stirred solution via a dropping funnel at room temperature. An ice bath may be required to control the initial exotherm.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by GC or NMR).

-

Workup and Purification: Cool the mixture, remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield the final product as a clear liquid.

Self-Validating System: The purity of the final product must be confirmed by analytical methods such as NMR spectroscopy and Gas Chromatography (GC) to ensure the absence of starting materials and byproducts like silicon tetrachloride. The boiling point at a specific pressure serves as a key physical constant for identification.

Expected Analytical Characterization

While specific datasets are proprietary, the structure of this compound allows for a reliable prediction of its spectral characteristics.

-

¹H NMR Spectroscopy: The spectrum will be complex, showing a series of overlapping multiplets in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the 11 protons of the bicycloheptyl ring system. The complexity arises from the rigid, strained nature of the ring, leading to distinct chemical shifts and complex spin-spin coupling for each proton.

-

¹³C NMR Spectroscopy: The spectrum will display seven distinct signals for the seven carbon atoms of the bicycloheptyl group. The carbon atom directly bonded to the silicon (C-Si) will be significantly shifted compared to the other aliphatic carbons.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include strong C-H stretching vibrations around 2850-2950 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. Crucially, strong, sharp absorption bands corresponding to Si-Cl stretching will be present in the 450-600 cm⁻¹ region. The absence of a broad O-H peak (around 3200-3600 cm⁻¹) is a key indicator of product purity and lack of hydrolysis.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundance of silicon (²⁸Si, ²⁹Si, ³⁰Si) and chlorine (³⁵Cl, ³⁷Cl). The predictable isotopic pattern is a powerful tool for confirming the presence of three chlorine atoms.

Expert Insight: The most common fragmentation pathway involves the loss of a chlorine radical (-Cl) to form the [M-Cl]⁺ ion, which is often the base peak. Further fragmentation can occur through the loss of HCl or cleavage of the bicycloheptyl ring.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Applications in Research and Industry

The primary application of this compound stems from its dual functionality. [3]

-

Coupling Agent: It serves as a molecular bridge to improve the adhesion between inorganic materials (like glass, silica, or metal oxides) and organic polymers. [3]The trichlorosilyl group reacts with surface hydroxyls on the inorganic substrate, while the organic bicycloheptyl group provides compatibility and entanglement with the polymer matrix. [3]2. Surface Modifier: It is used to create self-assembled monolayers (SAMs) on surfaces, altering properties like hydrophobicity, adhesion, and friction. [3]This is critical in manufacturing coatings, sealants, and in the electronics industry. [3]3. Chemical Intermediate: It acts as a building block in the synthesis of more complex organosilicon compounds and specialty polymers for advanced material applications. [3]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and causes severe skin burns and eye damage. [1][8]It is also irritating to the respiratory system. [1] Table 2: Hazard and Safety Information

| Identifier | Code | Description | Source(s) |

| UN Number | 2987 | Chlorosilanes, corrosive, n.o.s. | [1] |

| Risk Phrases | R34 | Causes burns. | [1] |

| R36/37/38 | Irritating to eyes, respiratory system and skin. | [1] | |

| Safety Phrases | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |

| S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [1] |

Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood with sufficient airflow. An emergency eyewash and safety shower must be immediately accessible. [9]* Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (neoprene or nitrile rubber). [9] * Eye Protection: Use chemical splash goggles and a full-face shield. [8][9] * Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Wear additional protective clothing as needed. [8][9]* Procedural Precautions: Use only flame-dried glassware and operate under an inert atmosphere (nitrogen or argon). [8]Ground all equipment to prevent static discharge. [8][9]Avoid contact with water and other incompatible materials. [8]

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. [3][8][9]The container should be kept under a blanket of dry inert gas. Storage at 2-8°C is recommended. [3]

References

-

This compound - ChemBK. (2024, April 10). Available at: [Link]

-

This compound - MySkinRecipes. (n.d.). Available at: [Link]

-

Bicyclo[2.2.1]heptane, 2-(trichlorosilyl)- - Substance Details - SRS | US EPA. (2023, November 1). Available at: [Link]

-

(5-BICYCLO[2.2.1]HEPT-2-ENYL)TRICHLOROSILANE, tech-95, endo - Gelest. (2015, September 3). Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Available at: [Link]

-

ICSC 0591 - TRICHLOROSILANE - ILO. (n.d.). Available at: [Link]

-

Trichlorosilane - Wikipedia. (n.d.). Available at: [Link]

-

Trichlorosilane - Registration Dossier - ECHA. (n.d.). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. tnjchem.com [tnjchem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. echa.europa.eu [echa.europa.eu]

- 7. TRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

Molecular Structure and Steric Bulk of Norbornyl Trichlorosilanes

Topic: Molecular structure and steric bulk of norbornyl trichlorosilanes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

A Technical Guide to Rigid-Body Silane Architectures in Surface Chemistry

Executive Summary

The utilization of norbornyl trichlorosilanes represents a paradigm shift in surface modification and separation science, moving beyond flexible alkyl chains (e.g., C18) toward rigid, bicyclic architectures.[1] This guide analyzes the physicochemical properties of the 2-norbornyl group when attached to a trichlorosilyl anchor. It details the steric mechanisms that provide exceptional hydrolytic stability to siloxane bonds, outlines the stereoselective synthesis of exo-isomers, and provides actionable protocols for their application in high-performance liquid chromatography (HPLC) and self-assembled monolayers (SAMs).[1]

Molecular Architecture & Stereochemistry

The Norbornyl Skeleton

The norbornyl group (bicyclo[2.2.1]heptyl) is a bridged bicyclic hydrocarbon.[1] Unlike linear alkyl chains that possess multiple rotational degrees of freedom (gauche/trans conformers), the norbornyl skeleton is conformationally locked.[1] When a trichlorosilyl (-SiCl₃) group is attached at the C2 position, this rigidity translates into a fixed steric barrier.[1]

Stereoisomerism: Endo vs. Exo

The attachment of the silyl group at C2 creates two diastereomers:

-

Exo-isomer: The silyl group is equatorial-like, projecting away from the methylene bridge (C7).[1] This is the thermodynamically preferred isomer and offers superior steric shielding in surface applications.

-

Endo-isomer: The silyl group is axial-like, projecting downward, potentially suffering from steric compression with the C6 hydrogen and offering less effective coverage of the underlying surface bond.[1]

Scientific Insight: In catalytic hydrosilylation, the exo-isomer is often the kinetic product due to the trajectory of alkene insertion, particularly with bulky ligands on Palladium catalysts.[1]

Steric Bulk and Shielding Mechanism

The "Umbrella" Effect

The primary failure mode of organosilane-modified surfaces (e.g., HPLC columns) is the hydrolysis of the siloxane (Si-O-Si) anchor bond under acidic or basic conditions.[1]

-

Linear Alkyls (C18): Rely on hydrophobic collapse to exclude water. However, at high pH, hydroxide ions can penetrate the flexible chains ("breathing" motion) and attack the silicon atom.[1]

-

Norbornyl Silanes: The rigid bicyclic bulk acts as a fixed "umbrella" over the silicon atom. It does not require hydrophobic collapse to be effective. The C1-C7-C4 bridge creates a permanent steric wall that blocks the approach of nucleophiles (

) and electrophiles (

Visualization of Steric Protection

The following diagram illustrates the mechanistic difference between flexible C18 chains and the rigid Norbornyl shield.

Caption: Comparison of nucleophilic access to the siloxane anchor. The rigid norbornyl group permanently blocks the attack trajectory.

Synthesis and Fabrication

Hydrosilylation Protocol

The synthesis of 2-(trichlorosilyl)norbornane is achieved via the hydrosilylation of norbornene with trichlorosilane (

Reaction:

Catalyst Selection:

-

Platinum (Speier’s/Karstedt’s): High activity but often yields a mixture of exo and endo isomers (typically 60:40 to 80:20).[1]

-

Palladium (Pd-MOP): High regioselectivity, capable of producing >95% exo-isomer.[1][2]

Synthesis Workflow Diagram

Caption: Hydrosilylation pathway showing the bifurcation into exo and endo stereoisomers.

Comparative Performance Data

The following table contrasts the hydrolytic stability of norbornyl-modified silica against standard alkyl phases. Stability is defined by the loss of bonded phase (carbon content) after exposure to aggressive pH conditions.

| Parameter | C18 (Octadecyl) | C8 (Octyl) | Norbornyl (Bicyclic) |

| Structure Type | Flexible Linear Chain | Flexible Linear Chain | Rigid Bicyclic |

| Ligand Density | ~3.0 - 3.5 | ~3.5 - 4.0 | ~4.0 - 4.5 |

| Low pH Stability (pH 1.[1]5) | Good (Hydrophobic collapse) | Moderate | Excellent (Steric shield) |

| High pH Stability (pH 10) | Poor (Stripping of ligand) | Very Poor | Superior (Blocks |

| Shape Selectivity | Hydrophobic interaction | Hydrophobic interaction | Structural/Steric recognition |

Detailed Experimental Protocols

Synthesis of 2-(Trichlorosilyl)norbornane

Safety Note: Trichlorosilane is volatile, corrosive, and moisture-sensitive.[1] Perform all operations under inert atmosphere (Argon/Nitrogen).

-

Preparation: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and addition funnel, charge Norbornene (1.0 eq) and anhydrous Toluene (5 volumes).

-

Catalyst Addition: Add Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt’s catalyst), approx 10-50 ppm Pt relative to olefin.[1]

-

Silane Addition: Heat solution to 60°C. Dropwise add Trichlorosilane (1.2 eq) over 1 hour. The reaction is exothermic; monitor temperature to maintain gentle reflux.

-

Completion: Stir at 80°C for 4 hours. Monitor consumption of norbornene via GC-MS or

-NMR (disappearance of olefinic protons at -

Purification: Distill the crude mixture under reduced pressure.

-

Characterization: Confirm structure via

-NMR. Look for the

Surface Bonding to Silica (HPLC Phase Preparation)

-

Activation: Dry porous silica particles (e.g., 5

, 100 Å) at 150°C under vacuum for 12 hours to remove physisorbed water. -

Slurry: Suspend silica in anhydrous Toluene. Add Pyridine (1.5 eq relative to silane) as an acid scavenger.[1]

-

Functionalization: Add purified 2-(trichlorosilyl)norbornane (excess, typically 5 eq relative to surface silanols).[1]

-

Reflux: Heat to reflux (110°C) for 24 hours under Nitrogen.

-

Endcapping (Optional): For maximum stability, follow with trimethylchlorosilane (TMS) treatment to cap accessible residual silanols.[1]

-

Washing: Filter and wash extensively with Toluene, THF, and Methanol to remove hydrolysis byproducts.[1]

References

-

Mechanistic Studies of Siloxane Hydrolysis: Cypryk, M., & Apeloig, Y. (2002).[1][3] Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols.[3] A Theoretical Study. Organometallics. Link[1]

-

Hydrosilylation Selectivity: Hayashi, T., et al. (1991).[1] Catalytic asymmetric hydrosilylation of norbornene with trichlorosilane.[2] Journal of the American Chemical Society. Link[1]

-

Norbornyl Cation Structure: Scholz, F., et al. (2013).[1] Crystal Structure Determination of the Nonclassical 2-Norbornyl Cation. Science. Link[1]

-

HPLC Stationary Phase Stability: Kirkland, J. J., et al. (1995).[1] Synthesis and Characterization of Highly Stable Bonded Phases for High-Performance Liquid Chromatography. Journal of Chromatography A. Link[1]

-

Trichlorosilane Properties: NIST Chemistry WebBook.[4] Trichlorosilane - Thermochemical Data.[4]Link[1]

Sources

Technical Guide: Solubility Profile & Anhydrous Handling of 2-(Bicycloheptyl)trichlorosilane

[1][2]

Executive Summary & Compound Identity

2-(Bicycloheptyl)trichlorosilane (CAS: 18245-29-9), also known as 2-norbornyltrichlorosilane, is a highly reactive organosilane used primarily as a surface modifier and intermediate in sol-gel synthesis.[1][2] Its utility is defined by the trichlorosilyl (-SiCl₃) headgroup, which provides aggressive anchoring to hydroxylated surfaces (silica, glass, oxides) but renders the molecule extremely sensitive to moisture.[1][2]

Successful deployment of this reagent requires strict adherence to anhydrous protocols.[2] This guide details the solubility parameters, solvent compatibility, and handling techniques necessary to maintain reagent integrity and ensure experimental reproducibility.[2]

Physicochemical Profile

| Property | Value | Notes |

| Formula | C₇H₁₁Cl₃Si | Bicyclic norbornyl ring confers steric bulk.[1][3] |

| Molecular Weight | 229.61 g/mol | |

| Density | ~1.27 g/mL | Denser than most organic solvents.[2] |

| Boiling Point | >200°C (est.[2] atm) | Often cited as ~63°C at reduced pressure (e.g., 2-5 mmHg).[1][2] Do not overheat. |

| Appearance | Colorless to pale yellow liquid | Fumes heavily in air due to HCl release.[2] |

| Reactivity | Hydrolytically Unstable | Reacts violently with water to release HCl gas.[2][4] |

Solubility & Solvent Compatibility[2]

The "solubility" of trichlorosilanes is a misnomer; the limiting factor is chemical compatibility . This compound is miscible in most aprotic organic solvents, but its high electrophilicity dictates which solvents are safe to use.[1][2]

Solvent Compatibility Matrix

| Solvent Class | Status | Recommended Solvents | Technical Commentary |

| Hydrocarbons | Ideal | Toluene, Hexane, Cyclohexane, Benzene, Pentane | Primary Choice. Chemically inert.[1][2] The non-polar nature of the norbornyl group ensures high miscibility.[2] Toluene is preferred for higher boiling point reactions; Hexane for evaporative coatings.[2] |

| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform, Chlorobenzene | Secondary Choice. Excellent solvency.[1][2] Must be stabilized (amylene-stabilized preferred over ethanol-stabilized) and strictly dried.[1][2] DCM is useful for low-temperature applications.[1][2] |

| Ethers | Caution | THF, Diethyl Ether, 1,4-Dioxane | Conditional. Must be absolutely peroxide-free and anhydrous.[1][2] Trichlorosilanes can induce ring-opening polymerization of THF in the presence of Lewis acids.[1][2] Use only if necessary for specific reaction mechanisms (e.g., Grignard).[2] |

| Protic | FATAL | Water, Methanol, Ethanol, Isopropanol | DO NOT USE. Immediate solvolysis occurs.[1][2] Alcohols convert the trichlorosilane to trialkoxysilane (releasing HCl).[2] Water causes polymerization to insoluble polysiloxanes.[1][2] |

| Ketones/Aldehydes | Unsafe | Acetone, MEK, Acetaldehyde | Avoid. Enolizable ketones can react with chlorosilanes.[1][2] Acetone often contains significant water.[1][2] |

| Amines | Complex | Pyridine, Triethylamine | Scavengers Only. Primary/secondary amines will react.[1][2] Tertiary amines form complexes and are used intentionally to scavenge HCl byproduct, but are not inert solvents.[2] |

Mechanistic Pathways: Solvation vs. Degradation[1][2]

The following diagram illustrates the divergent pathways the molecule takes depending on the solvent environment.

Figure 1: Reaction pathways of this compound.[1][2] Green paths indicate safe processing; red/yellow paths indicate degradation.[1][2]

Operational Protocol: Anhydrous Handling

Handling trichlorosilanes requires the exclusion of atmospheric moisture.[2] A "dry" solvent bottle opened to air will absorb enough moisture in seconds to degrade the reagent, evidenced by white fumes (HCl) or turbidity (siloxane formation).[1][2]

Preparation of Anhydrous Solvents

Do not rely on "anhydrous" grades from the bottle for critical surface chemistry without verification.[2]

-

Drying Agents: Store hydrocarbon solvents (Toluene, Hexane) over activated 4Å Molecular Sieves (activated at 300°C for 12h) for at least 24 hours before use.[2]

-

Verification: Solvents should have <10 ppm water content.[2] This can be verified via Karl Fischer titration if available, or by adding a drop of TiCl₄ (no smoke/haze = dry).[2]

Transfer Protocol (Schlenk Technique)

The following workflow ensures the reagent never contacts ambient atmosphere.

Figure 2: Inert atmosphere transfer workflow using Schlenk/Syringe techniques.

Step-by-Step Handling Guide

-

Equipment Prep: All glassware (flasks, syringes, needles) must be oven-dried at >120°C for 2+ hours or flame-dried under vacuum.[1][2]

-

Inert Gas: Use high-purity Nitrogen (N₂) or Argon.[1][2] Argon is heavier than air and offers a better "blanket" for open-vessel transfers (if strictly necessary), but closed transfer is preferred.[1][2]

-

Dispensing:

-

Secure the reagent bottle with a clamp.[2]

-

Insert a small gauge needle connected to an N2 line to provide positive pressure.[2]

-

Insert the sampling syringe (glass/gas-tight preferred).[1][2]

-

Draw the liquid slowly.[2] Note: The liquid is viscous and dense.[5]

-

Transfer directly into the reaction solvent (which should already be in the flask).[2]

-

-

Dilution: It is best practice to dilute the silane immediately into the anhydrous solvent rather than adding solvent to the silane, to assist in heat dissipation if any residual moisture is present.[2]

Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| White Fumes | HCl Release. Moisture in the air is reacting with the neat liquid or high-concentration vapor.[1] | Improve N₂ flow. Ensure septa are tight.[1][2] Work in a fume hood. |

| Cloudiness/Haze | Hydrolysis. The solvent contains water, forming insoluble siloxane oligomers.[2] | Abort experiment. The reagent purity is compromised. Dry solvent again using sieves or distillation.[1][2] |

| Gel Formation | Polymerization. Massive water contamination or accidental addition of protic solvent.[2] | Discard mixture as hazardous waste.[1][2] Clean glassware with base bath (KOH/IPA) to remove silicone residue.[1][2] |

| Precipitate in Bottle | Storage Failure. Cap was not sealed properly; moisture entered over time.[2] | Distill the silane under vacuum to recover pure material, or purchase fresh stock.[2] |

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[2] (Technical Brochure).[2] Detailed chemistry of chlorosilane hydrolysis and surface modification.

-

Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989).[1][2] Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates.[2] Langmuir, 5(4), 1074-1087.[1][2] (Foundational text on trichlorosilane handling and reactivity). [1][2]

-

Sigma-Aldrich. Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[1][2] Comprehensive guide on syringe and Schlenk techniques.[2]

-

BenchChem. Hydrolysis and Stability of Organotrichlorosilanes. (General reactivity profiles for sterically hindered silanes). [1][2]

-

National Oceanic and Atmospheric Administration (NOAA). Trichlorosilane Safety Data.[2] CAMEO Chemicals.[2][5] [1][2]

Electronic Architecture of Bicyclo[2.2.1]heptyl-Modified Silicon Interfaces

The following technical guide details the electronic and physicochemical properties of bicyclo[2.2.1]heptyl (norbornyl) functionalized silicon. This document is structured to bridge fundamental surface physics with applied bio-electronic sensor design.

Technical Whitepaper | Version 2.0

Executive Summary: The Steric-Electronic Advantage

For researchers in bio-electronics and drug discovery, the silicon interface is the critical transducer. Traditional hydrogen-terminated silicon is electronically superior but chemically fleeting. Linear alkyl monolayers offer stability but suffer from conformational disorder (Gauche defects) that creates "pinholes" for oxidation.

Bicyclo[2.2.1]heptyl (norbornyl) functionalization represents a paradigm shift. Unlike flexible alkyl chains, the norbornyl group is a rigid, bicyclic cage. When covalently bonded to silicon, it functions as a steric shield , locking the surface electronic states and preventing the ingress of water or ions that degrade sensor performance.

Core Value Proposition:

-

Electronic Fidelity: Maintains low surface recombination velocities (

cm/s) by preventing oxidation. -

Structural Rigidity: The "flagpole" geometry prevents chain entanglement, providing a predictable scaffold for biomolecule attachment.

-

Process Stability: Withstands harsh chemical environments (pH 2–11) where standard silanes fail.

Molecular Architecture & Synthesis Mechanism

To understand the electronic properties, one must first master the surface chemistry. The functionalization typically occurs via the hydrosilylation of norbornadiene (NBE) or norbornene on hydride-terminated silicon (Si-H).

The Mechanistic Pathway

Unlike simple alkenes, norbornadiene does not always follow a standard [2+2] cycloaddition.[1] On Si(001)-2x1 surfaces, the reaction is driven by the biradical character of the silicon dimer.[1]

-

Initiation: The alkene

-bond attacks a silicon dimer dangling bond (or radical site). -

Intermediate: A

-silyl radical intermediate is formed. -

Stabilization: The rigid norbornyl cage prevents rotation, forcing the molecule into a "flagpole" configuration that bridges or sits atop the dimer rows.

Visualization: Reaction Kinetics

The following diagram illustrates the pathway from a clean dimer row to a stable norbornyl adduct.

Figure 1: Mechanistic pathway of norbornadiene hydrosilylation on Si(001), highlighting the transition to a stable dielectric interface.

Electronic Characterization

The primary function of the norbornyl layer is to modify the Surface State Density (

Surface Passivation ( )

Electronic noise in biosensors often stems from charge trapping at the interface. Unpassivated silicon has dangling bonds acting as recombination centers.

-

Mechanism: The Si-C bond is electronically robust and less polar than Si-O.

-

Performance: Norbornyl layers reduce

to

Band Engineering & Dipole Moments

The norbornyl group introduces a specific surface dipole that shifts the vacuum level relative to the bulk bands.

-

Work Function Modulation:

-

Where

is the dipole moment perpendicular to the surface. -

Norbornyl groups are electron-donating relative to the Si substrate, typically reducing the effective work function and facilitating hole transport in p-type devices.

-

Comparative Data Analysis

The table below contrasts Norbornyl-Si with standard interfaces.

| Property | H-Si (Fresh) | Alkyl-Si (C18) | Norbornyl-Si | Relevance to Drug Dev |

| Bond Stability | Low (Oxidizes in mins) | High (Thermal) | Very High (Steric) | Long-term sensor shelf life. |

| Trap Density ( | Low-noise signal transduction. | |||

| Monolayer Thickness | ~0.1 nm | ~2.5 nm | ~0.6 nm | High capacitance for FET sensitivity. |

| Steric Bulk | None | Low (Flexible) | High (Rigid) | Prevents non-specific protein binding. |

| Oxidation Resistance | Poor | Good | Excellent | Stable in saline/blood plasma. |

Applications in Bio-FET Sensors

For drug development professionals, the application lies in Field-Effect Transistor (FET) biosensors. The norbornyl layer acts as the "gate dielectric" interface.

The Stability-Sensitivity Paradox

Thick oxides (

Signal Transduction Pathway

Figure 2: Signal transduction in a Norbornyl-modified Bio-FET. The monolayer ensures that the binding event field is not screened by surface oxides.

Experimental Protocol: Self-Validating Synthesis

Objective: Create a high-fidelity Norbornyl-Si(111) surface for electronic characterization.

Phase 1: Surface Preparation (The "Etch")

-

Reagents: 40%

(degassed), Milli-Q water. -

Step 1: Clean Si wafer (RCA standard clean).

-

Step 2: Etch in

for 15 minutes under-

Validation: Verify hydrophobicity (Contact angle

). If water wets the surface, re-etch.

-

Phase 2: Functionalization (The "Graft")

-

Reagents: Norbornadiene (distilled over

), Mesitylene (solvent). -

Step 1: Place etched wafer in a quartz reaction vessel.

-

Step 2: Add 10% (v/v) Norbornadiene in Mesitylene.

-

Step 3: Irradiate with UV light (

nm) for 2 hours OR heat to 160°C for 12 hours.-

Causality: UV promotes radical generation; heat promotes thermal insertion. UV is preferred for preserving bulk carrier lifetimes.

-

Phase 3: Validation (The "Check")

-

XPS: Check for C1s peak (285 eV) and absence of SiO2 peak (103 eV).

-

Electrical: Measure Surface Recombination Velocity (SRV) using microwave photoconductivity decay (

-PCD).-

Target: SRV

cm/s. High SRV indicates poor coverage.

-

References

-

Hamers, R. J., et al. (2000). "Cycloaddition Chemistry of Organic Molecules with Semiconductor Surfaces." Accounts of Chemical Research. Link

-

Linford, M. R., & Chidsey, C. E. D. (1993). "Alkyl Monolayers Covalently Bonded to Silicon Surfaces." Journal of the American Chemical Society.[2][3] Link

-

Therezien, M., et al. (2008). "Norbornadiene-Based Molecules for Functionalizing The Si(001) Surface." The Journal of Physical Chemistry C. Link

-

Puranen, S. J., et al. (2003). "Modeling the adsorption of norbornadiene on the Si(001) surface." The Journal of Chemical Physics. Link

-

Nemanick, E. J., et al. (2002). "Chemical and Electrical Passivation of Silicon (111) Surfaces." The Journal of Physical Chemistry B. Link

Sources

Difference between 2-(Bicycloheptyl)trichlorosilane and norbornenyl silanes

Topic: Technical Comparison: 2-(Bicycloheptyl)trichlorosilane vs. Norbornenyl Silanes Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Structural Divergence, Reactivity Profiles, and Application Protocols

Executive Summary

In organosilicon chemistry, the distinction between This compound (saturated) and Norbornenyl silanes (unsaturated) represents a fundamental branch point in experimental design. While both share the trichlorosilyl anchor (

-

This compound (CAS 18245-29-9) is a chemically inert, sterically bulky ligand used primarily for surface passivation and creating robust hydrophobic stationary phases.

-

Norbornenyl silanes (e.g., 5-norbornen-2-yltrichlorosilane) possess a high-strain internal double bond, functioning as active monomers for Ring-Opening Metathesis Polymerization (ROMP) and thiol-ene "click" chemistry.

This guide analyzes the mechanistic differences, synthesis pathways, and specific protocols for deploying these silanes in high-precision R&D environments.

Molecular Architecture & Physicochemical Properties[1][2]

The core difference lies in the saturation of the bicyclic ring. The "passive" saturated ring of the bicycloheptyl group provides steric protection, whereas the "active" unsaturated ring of the norbornenyl group serves as a reactive handle.

Table 1: Comparative Technical Specifications

| Feature | This compound | 5-Norbornen-2-yltrichlorosilane |

| Common Name | Norbornyltrichlorosilane | Norbornenyltrichlorosilane |

| CAS Number | 18245-29-9 | 5221-53-4 (Generic/Isomers) |

| Ring Structure | Saturated (Norbornane) | Unsaturated (Norbornene) |

| Bonding Motif | Contains one | |

| Reactivity | Inert to metathesis/radicals; Hydrolytically active at Si-Cl. | Active in ROMP, Thiol-ene click, Hydrosilylation. |

| Stereochemistry | Endo/Exo isomers exist but rarely impact passive applications. | Exo isomer is critical for high reaction rates in ROMP. |

| Primary Use | HPLC Stationary Phases, Hydrophobic Coatings. | Polymer Scaffolds, Drug Delivery Vectors, Active Surface Linkers. |

Synthesis & Stereoselectivity: The Divergent Pathways

The synthesis of these two compounds relies on hydrosilylation , but the choice of starting material and catalyst dictates the outcome. A critical insight for researchers is the control of endo/exo selectivity , particularly for the unsaturated variant where the exo isomer often exhibits superior polymerization kinetics due to reduced steric hindrance.

Mechanistic Pathways

-

Pathway A (Saturated): Hydrosilylation of Norbornene . The single double bond is consumed to attach the silicon, resulting in a saturated ring.

-

Pathway B (Unsaturated): Hydrosilylation of Norbornadiene .[1] One double bond reacts with

, leaving the second double bond intact.

Critical Technical Note: Standard Pt catalysts (Speier’s, Karstedt’s) often yield mixtures of endo/exo isomers and nortricyclane by-products when reacting Norbornadiene. To achieve high Exo-selectivity (crucial for ROMP applications), Palladium (Pd) catalysts with bulky phosphine ligands are required [1].

Caption: Divergent synthesis pathways. Note that Norbornadiene is required to retain the reactive double bond in the final silane product.

Reactivity Profile & Functionalization

The "Passive" Saturated Ring (Norbornyl)

The bicycloheptyl group is chemically robust. Its primary function is steric bulk . In chromatography, when bonded to silica, it prevents "phase collapse" in aqueous conditions better than linear alkyl chains (

-

Mechanism: Hydrolysis of

The "Active" Unsaturated Ring (Norbornenyl)

The strained norbornene ring is a powerhouse for functionalization.

-

ROMP (Ring-Opening Metathesis Polymerization): Using ruthenium-based Grubbs catalysts, the ring opens to form polynorbornene backbones. This is widely used to grow polymer brushes from surfaces [2].

-

Thiol-Ene Click: The double bond reacts rapidly with thiols under UV light, allowing for the attachment of peptides or drugs under mild conditions.

Caption: Activation of Norbornenyl silanes via ROMP to create functional polymer brushes for drug delivery or surface modification.

Experimental Protocols

Protocol A: Surface Silanization (General for Trichlorosilanes)

This protocol applies to both species for anchoring to silica/glass surfaces.

Materials: Anhydrous Toluene, Triethylamine (base), this compound OR Norbornenyltrichlorosilane.

-

Substrate Prep: Clean silica/glass with Piranha solution (

) for 30 min. Rinse with DI water and dry at 120°C for 2 hours. Caution: Piranha is explosive with organics. -

Reaction Environment: Establish an inert atmosphere (

or Ar). Moisture triggers premature polymerization of the silane. -

Deposition:

-

Prepare a 2% (v/v) solution of the silane in anhydrous toluene.

-

Add 1% (v/v) Triethylamine (scavenges HCl byproduct).

-

Immerse substrate for 4-12 hours at room temperature.

-

-

Washing: Rinse sequentially with Toluene

Ethanol -

Curing: Bake at 110°C for 1 hour to crosslink the siloxane network.

Protocol B: Surface-Initiated ROMP (Specific to Norbornenyl Silanes)

Used to grow polymer brushes from the norbornenyl-modified surface.

-

Catalyst Initiation: Immerse the norbornenyl-modified substrate (from Protocol A) in a solution of Grubbs Generation II catalyst (20 mM in

) for 30 min inside a glovebox. -

Washing: Rinse with anhydrous

to remove unbound catalyst. -

Polymerization: Immerse the catalyst-active slide into a solution of the desired norbornene monomer (e.g., Norbornene-PEG-Drug conjugate) [3].

-

Termination: Quench the reaction with Ethyl Vinyl Ether.

Applications in Drug Development

This compound (Saturated)

-

HPLC Purification: Used to manufacture "End-capped" stationary phases. The bulky norbornyl group shields residual silanols on the silica column, improving the peak shape of basic drugs (amines) that would otherwise tail due to silanol interactions.

-

Device Coating: Passivation of microfluidic channels to prevent protein adsorption.

Norbornenyl Silanes (Unsaturated)

-

Drug Delivery Vehicles: Silica nanoparticles functionalized with norbornenyl silanes serve as cores. ROMP is used to grow a degradable polymer shell containing entrapped therapeutics.[2]

-

Bio-Orthogonal Capture: Surfaces modified with norbornenyl groups can selectively capture tetrazine-tagged biomarkers from complex biological fluids via Inverse Electron Demand Diels-Alder (IEDDA) reactions [4].

Safety & Handling

Hazard: Both compounds are Trichlorosilanes .

-

Water Reactivity: React violently with moisture to release Hydrogen Chloride (HCl) gas.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Storage: Must be stored under inert gas (Nitrogen/Argon) in a desiccator. Refrigeration is recommended to maintain stereochemical integrity of the unsaturated variants.

References

-

Guseva, M. A., et al. (2019). "The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes." RSC Advances, 9, 33236-33245. Link

- Kim, K. H., et al. (2015). "Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP): A Versatile Method for Modification of Surfaces." Polymer Science and Technology, 26(1), 12-20.

-

Liu, J., et al. (2019). "New synthesis method yields degradable polymers."[2] Nature Chemistry, 11, 10-18. Link

-

Knall, A. C., & Slugovc, C. (2013). "Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews, 42(12), 5131-5142. Link

Sources

Methodological & Application

Application Note: Surface Functionalization with 2-(Bicycloheptyl)trichlorosilane for Hydrophobic and Biocompatible Interfaces

Abstract

This guide provides a comprehensive protocol for the surface functionalization of hydroxylated substrates, such as silicon wafers and glass, using 2-(Bicycloheptyl)trichlorosilane. This process yields a robust, covalently bound self-assembled monolayer (SAM) that imparts significant hydrophobicity and unique steric properties to the surface. We will delve into the underlying chemical principles, provide a detailed, field-tested experimental workflow, and outline essential characterization techniques to validate the quality of the resulting monolayer. This document is intended for researchers in materials science, biotechnology, and drug development seeking to create precisely engineered surfaces for a variety of applications, from anti-fouling coatings to platforms for biomolecular interaction studies.

Introduction: The Power of Surface Engineering

The ability to precisely control the chemistry of a surface is fundamental to advancements in fields ranging from semiconductor manufacturing to medical implants.[1] Surface functionalization via self-assembled monolayers (SAMs) offers a powerful molecular-level approach to tailor surface properties such as wettability, adhesion, and biocompatibility.[2][3] Organosilanes, particularly trichlorosilanes, are a premier class of molecules for this purpose due to their ability to form dense, highly stable, and covalently bonded films on hydroxylated surfaces like silicon oxide, glass, and certain metal oxides.[4][5]

The trichlorosilyl headgroup is highly reactive towards surface hydroxyl (-OH) groups and trace amounts of water, leading to the formation of a cross-linked polysiloxane network.[2][6] This network provides exceptional mechanical, thermal, and chemical stability to the monolayer.[5] The terminal organic group (R-group) of the silane dictates the final chemistry of the surface.

This application note focuses on this compound, a molecule featuring a bulky, bicyclic aliphatic group. This unique structure is employed to create surfaces with:

-

High Hydrophobicity: The non-polar bicycloheptyl group creates a low-energy surface that strongly repels water.

-

Steric Hindrance: The bulky nature of the headgroup can influence molecular packing and provide a physical barrier, which is useful in preventing non-specific protein adsorption.

-

Enhanced Stability: The rigid bicyclic structure contributes to a durable and robust monolayer.

The Mechanism of Trichlorosilane SAM Formation

The formation of a this compound SAM is a multi-step process that relies on controlled hydrolysis and condensation reactions. The quality of the final monolayer is critically dependent on reaction conditions, especially the presence of a thin layer of water on the substrate surface.[5][6]

The process can be broken down into four key stages:

-

Transport & Adsorption: The silane molecules are transported from the bulk solution to the substrate surface.

-

Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds of the trichlorosilyl headgroup rapidly react with trace water molecules on the substrate surface to form silanols (Si-OH).

-

Covalent Bonding: These newly formed silanols condense with the hydroxyl groups present on the substrate (e.g., Si-OH on a silicon wafer), forming strong, covalent siloxane (Si-O-Si) bonds that anchor the molecule to the surface.[3]

-

Lateral Cross-linking: Adjacent hydrolyzed silane molecules condense with each other, forming a laterally cross-linked polysiloxane network that imparts significant stability to the monolayer.[3][6]

It is crucial to use an anhydrous solvent for the deposition to prevent premature hydrolysis and polymerization of the silane in the solution, which would otherwise lead to the deposition of undesirable aggregates instead of a smooth monolayer.[6][7]

Experimental Protocol: From Substrate to Functionalized Surface

This section provides a step-by-step methodology for achieving a high-quality this compound monolayer.

Materials & Equipment

| Reagents & Consumables | Equipment |

| This compound (CAS: 18245-29-9)[8] | Ultrasonic Cleaner |

| Anhydrous Toluene or Hexane (≥99.8%) | Plasma Cleaner or UV-Ozone Cleaner |

| Sulfuric Acid (H₂SO₄, 98%) | Spin Coater or Dip-Coating Apparatus |

| Hydrogen Peroxide (H₂O₂, 30%) | Hot Plate |

| Acetone (ACS Grade) | Nitrogen or Argon Gas Line with Filter |

| Isopropanol (ACS Grade) | Glassware (beakers, petri dishes) |

| Deionized (DI) Water (18.2 MΩ·cm) | Fume Hood |

| Silicon Wafers or Glass Slides | Glovebox or Desiccator (for storage) |

| Pipettes and Syringes | Personal Protective Equipment (Goggles, Gloves, Lab Coat) |

Workflow Diagram

Caption: Workflow for surface functionalization with this compound.

Step-by-Step Procedure

PART 1: Substrate Preparation (Hydroxylation)

The goal of this step is to clean the substrate and generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.[9][10]

-

Solvent Cleaning:

-

Place substrates in a beaker and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

-

Rinse thoroughly with DI water between each solvent change.

-

-

Surface Activation/Hydroxylation (Choose one method):

-

Method A: Piranha Etch (Highest Efficacy, Extreme Caution Required):

-

Safety Warning: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always use appropriate personal protective equipment (face shield, acid-resistant gloves, and apron) and work in a certified fume hood.

-

Prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts 98% H₂SO₄ in a glass beaker. Always add peroxide to acid. The solution is exothermic and will become very hot.

-

Immerse the cleaned substrates in the hot piranha solution for 30-60 minutes.[11]

-

-

Method B: Plasma/UV-Ozone Cleaning (Safer Alternative):

-

Place the cleaned substrates in a plasma or UV-Ozone cleaner.

-

Expose the surfaces to oxygen plasma or UV/ozone for 5-10 minutes according to the manufacturer's instructions. This method effectively removes organic residues and generates surface hydroxyl groups.[12]

-

-

-

Final Rinse and Dry:

-

If using piranha, carefully remove substrates and rinse them copiously with DI water (at least 5-6 cycles) to remove all traces of acid.

-

Dry the substrates under a stream of high-purity nitrogen or argon gas.

-

CRITICAL STEP: Proceed immediately to the silanization step. The activated, hydrophilic surface is highly susceptible to recontamination from the atmosphere.[13]

-

PART 2: Silanization (SAM Deposition)

This procedure should be performed in a low-humidity environment, such as a glovebox or on a bench with a dry nitrogen/argon purge, to minimize water in the bulk solution.

-

Prepare Silane Solution:

-

In a clean, dry glass container, prepare a 1-5 mM solution of this compound in an anhydrous solvent like toluene or hexane.[6]

-

For example, to make 50 mL of a 2 mM solution, add 22.9 mg of the silane (MW: 229.61 g/mol ) to 50 mL of anhydrous toluene.

-

-

Substrate Immersion:

-

Immediately immerse the freshly prepared, dry substrates into the silane solution. Ensure the entire surface is covered.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The reaction time can be optimized, but this duration is typically sufficient for near-complete monolayer formation.[6]

-

-

Rinsing:

-

After immersion, remove the substrates from the silanization solution.

-

Rinse them thoroughly by sonicating for 2-3 minutes in fresh anhydrous toluene, followed by a rinse with isopropanol or acetone to remove any non-covalently bonded (physisorbed) molecules.[11]

-

PART 3: Curing and Storage

-

Curing:

-

Dry the rinsed substrates with a stream of nitrogen.

-

To promote further cross-linking and remove residual solvent, cure the substrates by baking them on a hotplate or in an oven at 110-120°C for 30-60 minutes.[14]

-

-

Storage:

-

Store the functionalized substrates in a clean, dry environment, such as a desiccator or under an inert atmosphere, to maintain surface quality.

-

Surface Characterization: Validating Your Monolayer

Characterization is essential to confirm the successful formation of a uniform and hydrophobic monolayer.[1] No single technique provides a complete picture; therefore, a combination of methods is recommended.

Contact Angle Goniometry

This is the most direct method to assess the change in surface wettability. A successful functionalization with the hydrophobic bicycloheptyl group will result in a significant increase in the water contact angle.

-

Procedure: Place a small droplet (2-5 µL) of DI water on the surface and measure the angle formed between the liquid-solid interface and the liquid-vapor interface.

-

Expected Results: While an untreated, hydroxylated silicon surface is highly hydrophilic with a water contact angle <15°, a well-formed this compound SAM should exhibit a static water contact angle >100°.[15][16] Measuring advancing and receding angles can also provide information on monolayer homogeneity and adhesion properties.[17][18]

| Surface Condition | Expected Static Water Contact Angle |

| Piranha/Plasma Cleaned SiO₂ | < 15° |

| This compound SAM | > 100° |

Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical information about the surface, allowing for the assessment of monolayer uniformity and the presence of aggregates.[19]

-

Procedure: Image the surface in tapping mode or contact mode.

-

Expected Results: A high-quality SAM should appear smooth and uniform, with a very low root-mean-square (RMS) roughness, comparable to the underlying substrate.[1] The presence of large, bright features often indicates the formation of polymeric aggregates due to excess water during deposition, signifying a failed experiment.[7]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental composition and chemical state information, confirming the presence of the silane molecule.

-

Procedure: Analyze the surface for the presence of Carbon (C 1s), Silicon (Si 2p), and Oxygen (O 1s). The absence of Chlorine (Cl 2p) indicates complete hydrolysis of the headgroup.

-

Expected Results: A successful coating will show a significant increase in the C 1s signal relative to the underlying Si 2p signal from the substrate. High-resolution scans of the Si 2p peak can sometimes distinguish between the silicon in the substrate (SiO₂) and the silicon in the organosilane monolayer.[20][21]

Troubleshooting Common Issues

| Problem | Probable Cause | Solution |

| Low Water Contact Angle (<90°) | Incomplete monolayer coverage; Contamination after cleaning. | Ensure substrate is used immediately after hydroxylation. Increase silane concentration or deposition time. Verify the freshness and purity of the silane. |

| Hazy or Visibly Uneven Coating | Polymerization of silane in solution. | Use a fresh bottle of anhydrous solvent. Perform the deposition in a glovebox or under an inert atmosphere to minimize humidity.[6] |

| AFM Shows Large Aggregates | Excess water during deposition leading to bulk polymerization. | Thoroughly dry substrates before immersion. Use strictly anhydrous solvents and a controlled (low humidity) environment.[7] |

| Poor Adhesion / Monolayer Peels | Insufficient surface hydroxylation; Incomplete curing. | Optimize the hydroxylation step (e.g., extend piranha or plasma time). Ensure the full curing time and temperature are met to maximize cross-linking. |

References

- Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissu. Langmuir.

- Measuring Dynamic Contact Angles on Hydrophobic Materials via Tilting Base Method. DataPhysics Instruments.

- Trichloroeicosylsilane: A Comprehensive Technical Guide to its Molecular Structure, Properties, and Applications. Benchchem.

- Silane Surface Treatment 8 Common Mistakes To Avoid. ZM Silane.

- High resolution atomic force microscopy imaging of molecular self assembly in liquids using thermal drift corrected cantilevers. AIP Publishing.

- Applying a Silane Coupling Agent. Gelest Technical Library.

- Structure and Stability of Patterned Self-Assembled Films of Octadecyltrichlorosilane Formed by Contact Printing. Langmuir - ACS Publications.

- Different steps involving the mechanism of SAM formation of hydrated... ResearchGate.

- Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage. Molecular Vista.

- Contact angle measurements on superhydrophobic surfaces in practice. Biolin Scientific.

- An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. Nanoscience Instruments.

- Contact Angle Measurement. Measurlabs.

-

Silanization of silicon and mica. Wikipedia. Available at: [Link]

-

Characterization of octadecyltrichlorosilane self-assembled monolayers on silicon (100) surface. ResearchGate. Available at: [Link]

- ProChimia Surfaces - Silanes Surfaces Protocols. ProChimia Surfaces.

- Surface Chemistry Protocol. Popa Lab.

-

Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir - ACS Publications. Available at: [Link]

-

Synchrotron-Radiation XPS Analysis of Ultra-thin Silane Films: Specifying the Organic Silicon. ResearchGate. Available at: [Link]

-

Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition. ResearchGate. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

- Understanding Silane Functionalization. Surface Science and Technology.

- Monitoring Chemical Changes on the Surface of Borosilicate Glass Covers during the Silanisation Process. Journal of Materials Science and Chemical Engineering.

Sources

- 1. Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage | Molecular Vista [molecularvista.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 4. zmsilane.com [zmsilane.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]

- 10. jps.usm.my [jps.usm.my]

- 11. surfmods.jp [surfmods.jp]

- 12. researchgate.net [researchgate.net]

- 13. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]

- 14. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]

- 15. dataphysics-instruments.com [dataphysics-instruments.com]

- 16. measurlabs.com [measurlabs.com]

- 17. biolinscientific.com [biolinscientific.com]

- 18. nanoscience.com [nanoscience.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Application Note: Liquid Phase Silanization of Silica with 2-(Bicycloheptyl)trichlorosilane

This Application Note and Protocol is designed for researchers and process engineers requiring high-density, rigid hydrophobic surface modifications on silica substrates.

) Nanoparticles, Beads, and WafersIntroduction & Mechanistic Insight

The modification of silica surfaces with organosilanes is a foundational technique in chromatography, microfluidics, and drug delivery systems. While linear alkylsilanes (e.g., Octadecyltrichlorosilane, OTS) are ubiquitous, they suffer from conformational disorder (chain collapse) under varying solvent conditions.

2-(Bicycloheptyl)trichlorosilane (also known as 2-Norbornyltrichlorosilane) offers a distinct alternative. The bicyclo[2.2.1]heptyl ligand is a rigid, bulky, bicyclic hydrocarbon. Unlike flexible alkyl chains, this ligand provides a "hard" hydrophobic interface that resists conformational collapse.

Why This Silane?

-

Steric Bulk & Shielding: The rigid norbornyl structure effectively shields unreacted surface silanols (

), reducing non-specific binding in chromatographic applications. -

Hydrolytic Stability: The trichlorosilane headgroup (

) forms a tris-anchored siloxane network ( -

Reactivity Profile: The reaction is driven by the elimination of Hydrogen Chloride (HCl). Due to the steric bulk of the bicyclic ring, the kinetics of self-assembly are slower than linear analogs, requiring thermodynamic drivers (heat) to achieve maximum surface density.

Critical Material Specifications

| Component | Specification | Purpose |

| Silane | This compound (>97%) | Surface modifier.[1][2] Note: Highly moisture sensitive.[2][3] |

| Substrate | Silica (Amorphous, Fused, or Thermal Oxide) | Target surface. Must be hydroxylated. |

| Solvent | Anhydrous Toluene (Water <50 ppm) | Reaction medium. High boiling point allows thermal drive. |

| Scavenger | Anhydrous Pyridine or Triethylamine (TEA) | Neutralizes HCl byproduct to prevent solution-phase polymerization. |

| Atmosphere | Nitrogen ( | Inert environment to prevent premature hydrolysis.[4] |

Reaction Mechanism & Pathway[5][6]

The silanization process involves three distinct phases: Hydrolysis (trace water), Physisorption, and Covalent Condensation.

Figure 1: Mechanistic pathway of trichlorosilane deposition. The reaction relies on surface-bound water or trace solvent moisture to initiate the formation of reactive silanols, which then condense with the surface.

Experimental Protocol

Safety Warning: Trichlorosilanes react violently with water to release HCl gas. Work must be performed in a fume hood.[5] Wear acid-resistant gloves and eye protection.

Phase 1: Substrate Pre-treatment (Critical)

Goal: To maximize surface silanol (

-

Piranha Clean: Immerse silica substrate in Piranha solution (3:1

: -

Rinse: Wash copiously with Deionized (DI) water (18.2 MΩ).

-

Drying/Hydration Control:

-

For Monolayers: Dry in an oven at 120°C for 2 hours. This leaves a thin hydration layer necessary for trichlorosilane hydrolysis.

-

Avoid: Do not bake at >400°C unless you re-hydrate, as this converts reactive silanols to unreactive siloxanes.

-

Phase 2: Silanization Reaction

-

Setup: Assemble a clean, oven-dried reaction vessel (round bottom flask) with a reflux condenser and a drying tube (CaCl2) or inert gas inlet.

-

Solvent Prep: Add Anhydrous Toluene to the flask.

-

Ratio: Use approx. 50 mL solvent per gram of substrate (for particles) or enough to fully submerge wafers.

-

-

Scavenger Addition: Add Pyridine at a 1.5 molar equivalent relative to the silane.

-

Why: Pyridine sequesters the HCl generated (

), preventing acid-catalyzed agglomeration of the silane in the bulk solution.

-

-

Silane Addition: Add This compound to a final concentration of 10 mM to 50 mM (approx. 0.5% - 2% v/v).

-

Technique: Add dropwise via syringe under inert gas flow to prevent immediate clouding.

-

-

Reaction:

-

Temperature: Heat to Reflux (110°C) .

-

Time: 4 to 12 hours.

-

Insight: The bulky bicyclic group creates steric hindrance. Room temperature reactions often yield incomplete "patchy" monolayers. Reflux provides the thermal energy for the molecules to pack efficiently.

-

Phase 3: Washing & Curing

-

Quench: Cool the solution to room temperature.

-

Primary Wash: Decant the reaction mixture and immediately rinse with Toluene (2x) to remove unreacted silane.

-

Secondary Wash: Rinse with Ethanol (2x) and DI Water (1x) to remove pyridine hydrochloride salts and hydrolyze any residual Si-Cl bonds.

-

Curing (The "Lock-in" Step):

Workflow Visualization

Figure 2: Operational workflow for the liquid-phase silanization process.

Characterization & Troubleshooting

| Metric | Method | Expected Result | Common Failure Mode |

| Hydrophobicity | Water Contact Angle (Goniometry) | > 100° | < 80° indicates incomplete coverage or hydrolysis. |

| Chemical Composition | XPS (X-ray Photoelectron Spectroscopy) | Presence of Cl (trace <1%) and C/Si ratio matching bicycloheptyl. | High Cl signal indicates incomplete hydrolysis (wash more). |

| Layer Thickness | Ellipsometry | ~0.8 - 1.2 nm | > 2 nm indicates vertical polymerization (too much water). |

Troubleshooting:

-

White Residue on Surface: Bulk polymerization occurred. The solvent was likely "wet" (contained water). Use fresh anhydrous toluene and ensure the reaction vessel is sealed.

-

Low Contact Angle: Steric hindrance prevented packing. Increase reaction time or temperature (Reflux is mandatory for bulky groups).

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochure. Link

-

Arkles, B. (1977). Tailoring Surfaces with Silanes.[1][4][6][8][9] Chemtech, 7, 766-778. Link

-

Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkyltrichlorosilanes on Silica. Langmuir, 16(18), 7268–7274. Link

-

BOC Sciences. this compound Product Data.[3][]

Sources

- 1. This compound [myskinrecipes.com]

- 2. gelest.com [gelest.com]

- 3. chembk.com [chembk.com]

- 4. zmsilane.com [zmsilane.com]

- 5. researchgate.net [researchgate.net]

- 6. Silanization - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. surfmods.jp [surfmods.jp]

- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

Application Note: Precision Grafting of 2-(Bicycloheptyl)trichlorosilane onto Glass Substrates

This Application Note is designed for researchers requiring a robust, reproducible methodology for grafting 2-(Bicycloheptyl)trichlorosilane (CAS: 18245-29-9) onto silica-based substrates.

Executive Summary

Grafting this compound (also known as Norbornyltrichlorosilane) onto glass creates a robust, hydrophobic Self-Assembled Monolayer (SAM). Unlike linear alkyl silanes (e.g., OTS), the bicycloheptyl group introduces steric bulk and conformational rigidity near the substrate interface. This unique architecture is critical for applications requiring high thermal stability, steric exclusion in chromatography, and anti-stiction coatings in MEMS devices.

This protocol details a liquid-phase deposition method under anhydrous conditions. It prioritizes the control of surface hydration—the single most critical variable in trichlorosilane grafting.

Material Science & Mechanism

The Molecule

-

Functional Group: Trichlorosilane (-SiCl

) – Highly reactive anchor. -

Tail Group: Bicyclo[2.2.1]heptyl (Norbornyl) – Bulky, hydrophobic, rigid.

The Grafting Mechanism

The formation of the SAM occurs in three distinct kinetic stages. Unlike alkoxy-silanes, trichlorosilanes do not require a separate hydrolysis catalyst; the leaving group (Cl) is highly labile.

-

Hydrolysis: Trace water (adsorbed on the glass or in the solvent) hydrolyzes the Si-Cl bonds to form Si-OH (silanols) and HCl.

-

Physisorption: The silanols hydrogen-bond with surface hydroxyls on the glass.

-

Condensation: Covalent bonds form between the silane and the surface (Si-O-Si), and between neighboring silane molecules (cross-linking), creating a polysiloxane network.

Figure 1: Reaction pathway from precursor to covalently bonded monolayer.

Pre-requisites & Safety

Safety Warnings

-

Piranha Solution: Extremely corrosive and explosive if mixed with organics. Use full PPE (face shield, acid apron, chemically resistant gloves).

-

Trichlorosilanes: React violently with water to release Hydrogen Chloride (HCl) gas. Handle only in a fume hood or glovebox.

Materials

| Component | Specification | Purpose |

| Precursor | This compound (>97%) | Active grafting agent. |

| Solvent | Anhydrous Toluene (Water <50 ppm) | Reaction medium. |

| Cleaning Agent | H | Piranha etch for activation. |

| Rinse Solvents | Toluene, Ethanol, DI Water | Removal of unbound silanes. |

| Atmosphere | Nitrogen (N | Inert gas to prevent bulk polymerization. |

Experimental Protocol

Phase 1: Surface Activation (Critical)

Goal: To maximize the density of surface hydroxyl (-OH) groups.

-

Mix Piranha: In a glass beaker, slowly add 1 part Hydrogen Peroxide (30%) to 3 parts Sulfuric Acid (96%). Exothermic reaction – solution will become hot (~100°C).

-

Immersion: Submerge glass substrates for 30 minutes .

-

Rinse: Remove substrates and rinse copiously with Deionized (DI) water (resistivity >18 MΩ·cm).

-

Drying: Blow dry with a stream of Nitrogen.[6][7]

-

Note: Do not bake the slides at high temp (>150°C) immediately before silanization, as this dehydrates the surface and removes the trace water layer needed for the initial hydrolysis step.

-

Phase 2: Silanization (Grafting)

Goal: Controlled deposition of the monolayer.

-

Setup: Prepare a clean, dry reaction vessel (glass Coplin jar or beaker) inside a fume hood. Flush the vessel with dry Nitrogen.[8]

-

Solvent Prep: Pour Anhydrous Toluene into the vessel.

-

Precursor Addition: Add this compound to achieve a concentration of 1 mM to 5 mM (approx. 0.02% - 0.1% v/v).

-

Calculation: For 100 mL Toluene, add ~20-100 µL of silane.

-

-

Incubation: Immerse the activated glass substrates immediately.

-

Reaction Conditions: Seal the vessel (parafilm or lid) to limit atmospheric humidity. Incubate at Room Temperature (20-25°C) for 60 minutes .

-

Insight: Trichlorosilanes are highly reactive. Longer times (>2 hours) often lead to polymerization in solution and "hazy" deposits on the glass.

-

Phase 3: Post-Processing & Curing

Goal: Remove physisorbed debris and cross-link the layer.

-

Solvent Rinse: Remove substrates and immediately rinse with fresh Toluene (removes unreacted silane).

-

Polar Rinse: Rinse with Ethanol or Isopropanol (removes hydrolyzed oligomers).

-

Final Wash: Rinse with DI Water and blow dry with Nitrogen.[6]

-

Thermal Cure: Place substrates in an oven at 100°C - 120°C for 30 minutes .

-

Why? This drives the condensation reaction, converting hydrogen bonds (Si-OH...HO-Si) into covalent siloxane bonds (Si-O-Si), significantly improving stability.

-

Characterization & Quality Control

Expected Data

The bicycloheptyl group is hydrophobic but bulky. The contact angle may be slightly lower than long-chain alkyls (like C18) due to packing density, but hysteresis should be low if the coating is uniform.

| Metric | Test Method | Target Value | Interpretation |

| Static Contact Angle | Water Goniometry | 95° - 105° | Successful hydrophobic modification. |

| Hysteresis | Advancing - Receding Angle | < 10° | Indicates a smooth, uniform monolayer. |

| Film Thickness | Ellipsometry | ~0.8 - 1.2 nm | Consistent with a monolayer of bicycloheptyl silane. |

| Uniformity | Visual (Breath Test) | Clear | No fogging or "rainbow" interference patterns. |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| White Haze / Residue | Bulk Polymerization | Too much water in solvent or reaction time too long. Use anhydrous toluene; reduce time. |

| Low Contact Angle (<80°) | Incomplete Coverage | Substrate not clean (poor activation) or silane hydrolyzed before use. Fresh Piranha clean required. |

| Patchy Coating | Contamination | Ensure glassware is clean; avoid silicone greases in the setup. |

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. Link

-

Arkles, B. "Hydrophobicity, Hydrophilicity and Silanes." Paint & Coatings Industry, 2006. Link

-

Sagiv, J. "Organized Monolayers by Adsorption. 1. Formation and Structure of Oleophobic Mixed Monolayers on Solid Surfaces." Journal of the American Chemical Society, 1980, 102(1), 92–98. Link

-

McGimpsey, W. G. "Surface Modification of Glass." Worcester Polytechnic Institute Protocols. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 86701, this compound." PubChem, 2023. Link

Sources

Application Note: Synthesis of Hydrophobic Coatings Using Bicycloheptyl Silanes

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing hydrophobic coatings using bicyclo[2.2.1]heptyl-functionalized silanes (commonly referred to as norbornyl silanes). Unlike linear alkyl silanes (e.g., Octadecyltrichlorosilane, OTS) that rely on crystalline packing for hydrophobicity, bicycloheptyl silanes utilize steric bulk and rigid cycloaliphatic geometry to provide surface protection.

Why Bicycloheptyl Silanes?

-

Hydrolytic Stability: The bulky bicyclic group provides steric hindrance that shields the basal siloxane (Si-O-Si) bond from water attack, significantly reducing coating delamination in aqueous or humid environments compared to linear alkyl silanes.

-

Thermal Resistance: The rigid bicyclic structure exhibits higher thermal stability than flexible linear chains, making these coatings suitable for high-temperature applications (>200°C).

-

Oleophobicity: While primarily hydrophobic, the dense packing of the cyclic rings offers moderate resistance to organic fluids.

Materials & Equipment

Chemical Precursors

| Component | Specification | Function |

| Active Silane | [(5-Bicyclo[2.2.1]hept-2-enyl)ethyl]trimethoxysilane (95% mix of endo/exo isomers) | Hydrophobic surface modifier. |

| Solvent A | Anhydrous Toluene (99.8%, <50 ppm H₂O) | Non-polar solvent for deposition; prevents premature polymerization. |

| Solvent B | 2-Propanol (IPA) (HPLC Grade) | Washing and rinsing agent. |

| Catalyst | Acetic Acid (Glacial) or n-Butylamine | Optional: pH adjustment to accelerate hydrolysis (if using wet chemistry). |

| Substrate | Borosilicate glass, Silicon wafer, or Hydroxylated Metal (Al, Ti) | Target surface. |

Hardware

-

Plasma Cleaner: Air or Oxygen plasma (100W).

-

Convection Oven: Capable of maintaining 120°C ± 2°C.

-

Inert Atmosphere Glovebox: (Optional but recommended) Nitrogen environment for solution preparation.

-

Contact Angle Goniometer: For validation.

Experimental Protocol

Phase 1: Surface Activation (Critical)

The goal is to maximize surface hydroxyl (-OH) density to ensure high grafting density of the silane.

-

Solvent Clean: Sonicate substrates in Acetone (10 min), followed by IPA (10 min). Dry with N₂ stream.[1]

-

Hydroxylation:

-

Method A (Standard): Expose to Oxygen Plasma (100W, 0.5 Torr) for 5 minutes.

-

Method B (Chemical): Immerse in Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. (WARNING: Piranha is explosive with organics. Handle with extreme caution.)

-

-

Rinse: Rinse copiously with DI water (18.2 MΩ) and dry immediately with N₂. Do not let the surface sit; reactive -OH groups dehydrate rapidly.

Phase 2: Deposition (Liquid Phase Self-Assembly)

Note: We utilize a toluene-based anhydrous deposition to prevent bulk polymerization.

-

Solution Prep: In a dry beaker (or glovebox), prepare a 2% v/v solution of the bicycloheptyl silane in anhydrous toluene.

-

Expert Tip: If humidity is high (>40%), add 0.1% Acetic Acid to catalyze the hydrolysis of the methoxy groups.

-

-

Incubation: Immerse the activated substrates into the solution.

-

Time: 60 minutes at room temperature (25°C).

-

Agitation: Gentle orbital shaking (50 rpm) ensures uniform mass transport.

-

-

Washing: Remove substrates and rinse sequentially:

-

2x Toluene (to remove physisorbed bulk silane).

-

1x IPA (to remove solvent residues).

-

1x Ethanol.

-

-

Drying: Blow dry with Nitrogen.[1]

Phase 3: Curing (Condensation)

This step converts hydrogen-bonded silanols into covalent siloxane bonds.

-

Place substrates in a pre-heated oven at 120°C .

-

Cure for 90 minutes .

Reaction Mechanism Visualization

The following diagram illustrates the chemical pathway from precursor hydrolysis to surface anchoring.

Figure 1: Step-by-step chemical mechanism of bicycloheptyl silane grafting onto a hydroxylated surface.

Characterization & Validation

Standard Acceptance Criteria

| Metric | Method | Target Value | Interpretation |

| Static Water Contact Angle (WCA) | Sessile Drop | > 105° | Indicates successful hydrophobic modification. |

| Contact Angle Hysteresis | Advancing/Receding | < 10° | Indicates surface uniformity and low defect density. |

| Thickness | Ellipsometry | 1.5 - 2.5 nm | Monolayer coverage (approximate). |

| Thermal Stability | TGA / Bake Test | Stable up to 250°C | No degradation of WCA after 1h bake. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of bicycloheptyl silane coatings.

Expert Insights & Troubleshooting

Common Failure Modes

-

Cloudy Coating (Haze):

-

Cause: Bulk polymerization of the silane in solution before reaching the surface.

-

Fix: Ensure toluene is anhydrous. Reduce water content or filter solution (0.2 µm PTFE) before use.

-

-

Low Contact Angle (<90°):

-

Cause: Incomplete surface cleaning or insufficient curing.

-

Fix: Re-verify plasma cleaning step. Increase cure temperature to 140°C.

-

-

Poor Durability (Delamination):

-

Cause: "Pseudo-coating" where silane is only hydrogen-bonded, not covalently bonded.

-

Fix: The thermal cure step is non-negotiable. Ensure the oven actually reaches the setpoint.

-

Steric Considerations

The bicycloheptyl group is bulky. Unlike linear alkyl chains which can pack densely (

References

-

Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes.[2][4][5][6][7][8] Gelest, Inc.[4] Technical Brochure. [Link]

- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media.

-

Gelest Product Library. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE Technical Data. [Link]

-

Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Organosilanes on Supported Silica. Langmuir, 16(18), 7268–7274. (Discusses the impact of steric bulk on silane layer stability).

Sources

- 1. escholarship.org [escholarship.org]

- 2. Silanes for Surface Modification [evonik.com]

- 3. researchgate.net [researchgate.net]

- 4. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers - Gelest, Inc. [gelest.com]